molecular formula C17H17N3O B4388298 N-[2-(1-benzyl-1H-1,3-benzodiazol-2-yl)ethyl]formamide

N-[2-(1-benzyl-1H-1,3-benzodiazol-2-yl)ethyl]formamide

Cat. No.: B4388298
M. Wt: 279.34 g/mol
InChI Key: PAMMQFFXJOVLTN-UHFFFAOYSA-N
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Description

N-[2-(1-benzyl-1H-1,3-benzodiazol-2-yl)ethyl]formamide: is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This particular compound features a benzimidazole core substituted with a benzyl group and an ethyl formamide moiety, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzyl-1H-1,3-benzodiazol-2-yl)ethyl]formamide typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Benzylation: The benzimidazole core is then benzylated using benzyl chloride in the presence of a base such as potassium carbonate.

    Ethylation and Formylation: The benzylated benzimidazole is further reacted with ethyl bromide to introduce the ethyl group. Finally, formylation is achieved using formamide under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-[2-(1-benzyl-1H-1,3-benzodiazol-2-yl)ethyl]formamide can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzimidazole core or the benzyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzimidazole core.

    Reduction: Reduced forms of the compound, potentially altering the formamide group.

    Substitution: Substituted benzimidazole derivatives with different functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry and catalysis.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology and Medicine

    Antimicrobial Activity: Benzimidazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.

    Anticancer Research: It may be investigated for potential anticancer properties due to its structural similarity to other bioactive benzimidazoles.

Industry

    Pharmaceuticals: Used in the development of new drugs and therapeutic agents.

    Agriculture: Potential use as a pesticide or fungicide.

Mechanism of Action

The mechanism of action of N-[2-(1-benzyl-1H-1,3-benzodiazol-2-yl)ethyl]formamide involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact pathways and targets depend on the specific biological context and require further research.

Comparison with Similar Compounds

Similar Compounds

  • [1-(1-allyl-1H-benzimidazol-2-yl)ethyl]formamide
  • [2-{4-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}ethanol

Uniqueness

  • Structural Features : The presence of the benzyl group and the ethyl formamide moiety distinguishes N-[2-(1-benzyl-1H-1,3-benzodiazol-2-yl)ethyl]formamide from other benzimidazole derivatives.
  • Biological Activity : Its unique structure may confer distinct biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[2-(1-benzylbenzimidazol-2-yl)ethyl]formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c21-13-18-11-10-17-19-15-8-4-5-9-16(15)20(17)12-14-6-2-1-3-7-14/h1-9,13H,10-12H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAMMQFFXJOVLTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CCNC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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